

# Anilofos: A Technical Guide to its Synthesis and Chemical Profile

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Compound of Interest		
Compound Name:	Anilofos	
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### Introduction

**Anilofos** is a selective pre- and early post-emergence organophosphate herbicide.[1] It is primarily utilized in rice cultivation to control a variety of annual grasses and sedges.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of **Anilofos**, including detailed experimental protocols and quantitative data.

### **Chemical Structure**

**Anilofos**, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate, is an organophosphorus compound.[2]

Chemical Formula: C13H19CINO3PS2[3][4]

Molecular Weight: 367.84 g⋅mol<sup>-1</sup>

CAS Number: 64249-01-0

IUPAC Name: S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate

The structure of **Anilofos** incorporates a phosphorodithioate group attached to an N-isopropyl acetanilide moiety, with a chlorine atom substituted on the phenyl ring.



## **Synthesis Pathway**

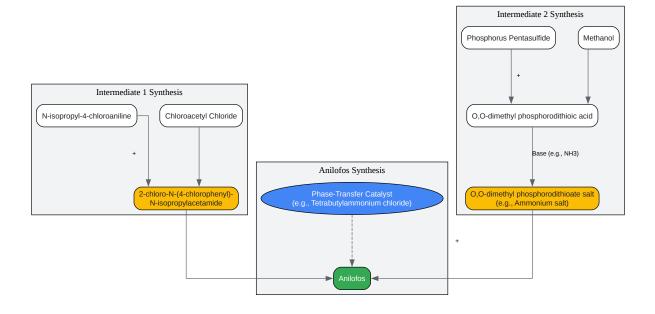
The synthesis of **Anilofos** is primarily achieved through a nucleophilic substitution reaction. The core of the synthesis involves the condensation of two key intermediates: 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and a salt of O,O-dimethyl phosphorodithioic acid.

The overall synthesis can be broken down into the following key steps:

- Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.
- Preparation of O,O-dimethyl phosphorodithioic acid salt: This reagent is typically prepared by the reaction of phosphorus pentasulfide with methanol, followed by neutralization to form a salt (e.g., ammonium, sodium, or potassium salt).
- Condensation Reaction: The final step involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with the O,O-dimethyl phosphorodithioic acid salt. This reaction is often facilitated by a phase-transfer catalyst in an aqueous medium.

Below is a diagram illustrating the synthesis pathway of Anilofos.





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Caption: Synthesis pathway of **Anilofos** from its precursors.

## **Experimental Protocols**

The following is a detailed experimental protocol for the synthesis of **Anilofos**, based on a patented method.



Reaction: Condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and Ammonium O,O-dimethyl phosphorodithioate.

#### Materials:

- 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide
- · Ammonium O,O-dimethyl phosphorodithioate
- Tetrabutylammonium chloride (Phase-transfer catalyst)
- Water

#### Procedure:

- To a solution of 100 grams (0.55 mole) of Ammonium O,O-dimethyl phosphorodithioate in 200 ml of water, add 124 grams (0.5 mole) of 2-chloro-N-(4-chlorophenyl)-Nisopropylacetamide.
- Add 0.2 grams of tetrabutylammonium chloride to the mixture.
- Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.
- Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is less than 0.5%.
- After the reaction is complete, slowly cool the mixture to 5°C over approximately 2 hours and maintain at this temperature for 1 hour to ensure complete precipitation of the product.
- Filter the solid product and wash the filter cake twice with 300 ml of water.
- Dry the product in an oven at a temperature below 50°C to obtain **Anilofos**.

## **Data Presentation**

The following table summarizes the quantitative data from the experimental protocol described above.



Parameter	Value
Reactants	
2-chloro-N-(4-chlorophenyl)-N- isopropylacetamide	124 g (0.5 mole)
Ammonium O,O-dimethyl phosphorodithioate	100 g (0.55 mole)
Catalyst	
Tetrabutylammonium chloride	0.2 g
Solvent	
Water	200 ml
Reaction Conditions	
Temperature	50 °C
Reaction Time	5 hours
Product	
Anilofos (Appearance)	White solid
Anilofos (Yield)	167.4 g (85.8%)
Anilofos (Purity)	94.3%
Anilofos (Melting Point)	50-51 °C

### **Mechanism of Action**

**Anilofos** functions as a herbicide by inhibiting cell division and the synthesis of very long-chain fatty acids in target weeds. It is primarily absorbed through the roots of the plants.

## Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of the herbicide **Anilofos**. The detailed synthesis pathway, experimental protocol, and quantitative data presented herein offer valuable information for researchers and professionals in the fields of agrochemical synthesis and development. The provided DOT



script for the synthesis pathway allows for a clear visualization of the chemical transformations involved in the production of **Anilofos**.

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